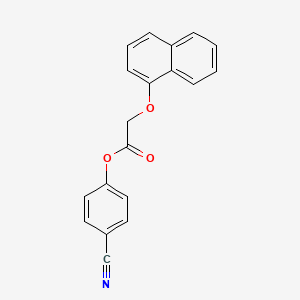
4-Cyanophenyl 2-(naphthalen-1-yloxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-Cyanophenyl 2-(naphthalen-1-yloxy)acetate” is a chemical compound that likely contains a cyanophenyl group, a naphthalene group, and an acetate group . The cyanophenyl group consists of a phenyl ring (a six-carbon aromatic ring) with a cyanide (-CN) substituent. The naphthalene group is a polycyclic aromatic hydrocarbon made up of two fused benzene rings. The acetate group (-OAc) is a common functional group in organic chemistry.
Molecular Structure Analysis
The molecular structure of this compound would likely be characterized by the presence of aromatic rings (from the phenyl and naphthalene groups), a nitrile group (-CN), and an ester group (from the acetate). The exact structure would depend on the specific positions of these groups on the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the aromatic rings could contribute to its stability and potentially its solubility in organic solvents .Scientific Research Applications
Synthesis and Anticancer Evaluation
Compounds derived from naphthalene derivatives have been synthesized and evaluated for their anticancer properties. For instance, derivatives synthesized from o-phenylenediamine and naphthalene-1-acetic acid were evaluated in vitro for anticancer activity, showing promising results against breast cancer cell lines (Salahuddin et al., 2014).
Carbopalladation of Nitriles
The carbopalladation of nitriles, involving (2-Iodophenyl)acetonitrile and internal alkynes, has been employed to synthesize 3,4-disubstituted 2-aminonaphthalenes, showcasing the potential of naphthalene derivatives in the synthesis of complex organic compounds with high yields and good regioselectivity (Tian, Pletnev, & Larock, 2003).
Antibacterial Evaluation
Novel thiophen-2(5H)-ones derived from naphthalene were synthesized and evaluated for their antibacterial activity, demonstrating effectiveness against Gram-positive organisms, including potent activity against Staphylococcus aureus (Sun et al., 2014).
Mechanism of Action
Future Directions
The future directions for this compound would depend on its intended use. If it’s being studied for potential medicinal uses, future research could involve further testing its biological activity, optimizing its structure for better activity or selectivity, and conducting preclinical and clinical trials .
properties
IUPAC Name |
(4-cyanophenyl) 2-naphthalen-1-yloxyacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13NO3/c20-12-14-8-10-16(11-9-14)23-19(21)13-22-18-7-3-5-15-4-1-2-6-17(15)18/h1-11H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPTXBMCBFLKUIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OCC(=O)OC3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{5-benzyl-1,1-dioxo-hexahydro-2H-1lambda6-thieno[2,3-c]pyrrol-3-yl}acetic acid hydrochloride, Mixture of diastereomers](/img/structure/B2557294.png)
![N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2557295.png)

![N,N-dibenzyl-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2557300.png)


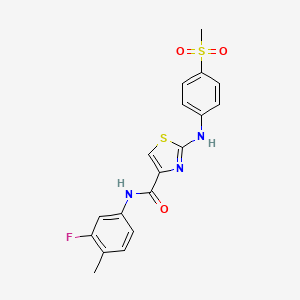
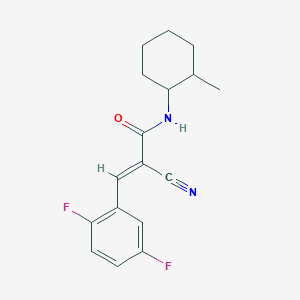
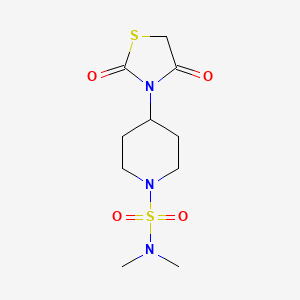
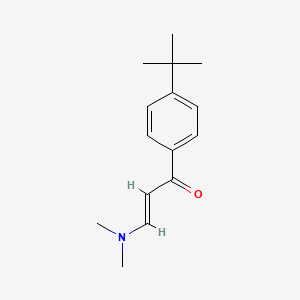
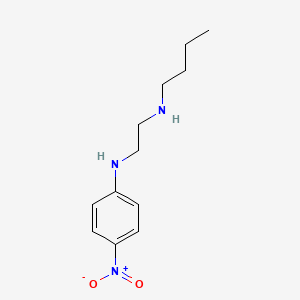
![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(3,4-dimethoxyphenethyl)acetamide](/img/structure/B2557314.png)
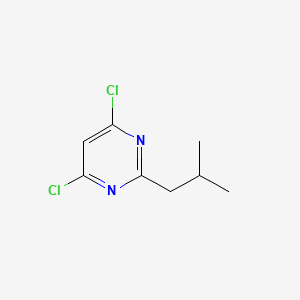
![2-phenyl-N-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B2557317.png)